Benzoic acid, 2-iodo-3,5-dimethoxy-
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Overview
Description
Benzoic acid, 2-iodo-3,5-dimethoxy-: is an aromatic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-iodo-3,5-dimethoxy- can be achieved through several methods. One common approach involves the iodination of 3,5-dimethoxybenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-iodo-3,5-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
Chemistry: In organic synthesis, benzoic acid, 2-iodo-3,5-dimethoxy- serves as a precursor for the synthesis of more complex molecules. Its iodine atom can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodo-3,5-dimethoxy- involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
- Benzoic acid, 2-hydroxy-3,5-diiodo-
- 3,5-Dimethoxybenzoic acid
- 2-Iodobenzoic acid
Comparison: Benzoic acid, 2-iodo-3,5-dimethoxy- is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. Compared to 3,5-dimethoxybenzoic acid, the iodine atom introduces additional reactivity, making it suitable for specific synthetic applications. In contrast, 2-iodobenzoic acid lacks the methoxy groups, resulting in different chemical behavior and applications .
Properties
CAS No. |
124481-00-1 |
---|---|
Molecular Formula |
C9H9IO4 |
Molecular Weight |
308.07 g/mol |
IUPAC Name |
2-iodo-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
GLVLBYODNJXNFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)I)C(=O)O |
Origin of Product |
United States |
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